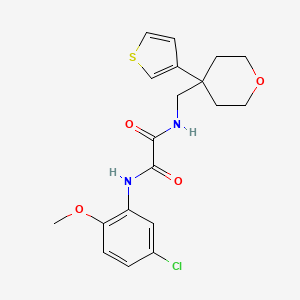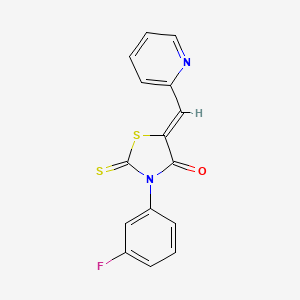![molecular formula C24H30N2O4 B2531361 2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921526-36-5](/img/structure/B2531361.png)
2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide" is a structurally complex molecule that appears to be related to the field of medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis which may be relevant to understanding the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that build up the desired structure through a series of intermediates. In the first paper, the authors describe the synthesis of a series of compounds related to 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, which shares some structural features with the compound of interest, such as a benzocycloheptenone core and methoxy functional groups . The synthesis involves separation of isomers and conversion into bromo-compounds, which could be relevant for the synthesis of the benzamide compound if similar strategies are employed.
Molecular Structure Analysis
The molecular structure of the compound includes a benzamide moiety, a tetrahydrobenzo[b][1,4]oxazepin ring, and various substituents such as ethoxy and isobutyl groups. The complexity of the molecule suggests that it may have multiple chiral centers and potentially interesting stereochemical properties. The second paper discusses the optimization of a benzamide compound, which could provide insights into the structural requirements for biological activity, as benzamide structures are often found in biologically active molecules .
Chemical Reactions Analysis
The chemical reactivity of the compound would likely be influenced by the presence of the benzamide group and the oxazepin ring. The benzamide moiety is a common functional group in medicinal chemistry and can participate in various chemical reactions, including amidation and hydrolysis. The oxazepin ring, being a heterocycle, may also engage in reactions typical of such structures, such as nucleophilic attacks at the carbonyl carbon or electrophilic substitutions. The papers provided do not directly address the reactivity of such a specific structure but offer a background on the reactivity of structurally related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of both polar (benzamide) and nonpolar (isobutyl, dimethyl) groups. The compound's melting point, boiling point, and stability would depend on the precise arrangement of its functional groups and overall molecular conformation. The biological evaluation mentioned in the second paper suggests that similar compounds can have potent biological activity, which could imply that the compound of interest may also exhibit significant interactions with biological targets .
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Researchers have developed novel synthetic routes and methodologies to create derivatives of benzamide and related compounds with potential therapeutic applications. For instance, studies have explored the synthesis of benzodiazepines, benzoxazoles, and benzotriazole derivatives, revealing their potential as anti-inflammatory, analgesic, and antimicrobial agents, as well as their roles in targeting specific receptors or biological pathways (Abu‐Hashem et al., 2020), (Harada et al., 1995). These synthetic efforts provide a basis for the development of new drugs with improved efficacy and selectivity.
Potential as Diagnostic and Therapeutic Agents
The development of novel benzamide derivatives also extends to the field of diagnostic imaging and neurodegenerative disease research. For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating their potential as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012). This research indicates the potential of benzamide derivatives in contributing to the diagnosis and understanding of neurodegenerative diseases.
Antimicrobial and Antioxidant Activities
New compounds derived from endophytic Streptomyces, including benzamide derivatives, have shown antimicrobial and antioxidant activities. These findings highlight the potential of such compounds in developing new antimicrobial agents and antioxidants, contributing to the fight against microbial resistance and oxidative stress-related diseases (Yang et al., 2015).
Drug Development and Synthesis Challenges
Research into benzamide-based compounds has also addressed challenges in drug development, such as the synthesis of complex structures and the exploration of their biological activities. These studies not only advance our understanding of the chemical properties and reactivity of such compounds but also open pathways for the development of novel therapeutic agents with specific biological targets (Hebishy et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-6-29-20-10-8-7-9-18(20)22(27)25-17-11-12-19-21(13-17)30-15-24(4,5)23(28)26(19)14-16(2)3/h7-13,16H,6,14-15H2,1-5H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHLLWOYXQMVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane](/img/structure/B2531280.png)
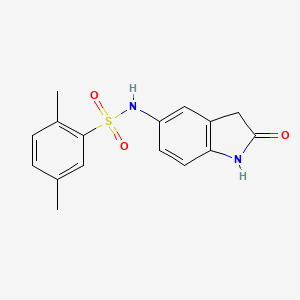
![(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B2531283.png)
![4-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2531284.png)
![2,3-dimethoxy-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2531286.png)
![(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile](/img/structure/B2531288.png)

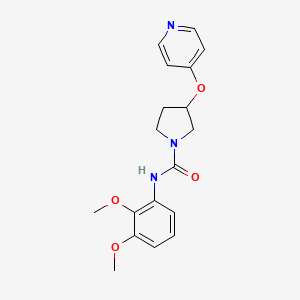
![N-benzyl-3-[(4-bromophenyl)sulfonyl]-N-ethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531292.png)
![3-((1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2531294.png)
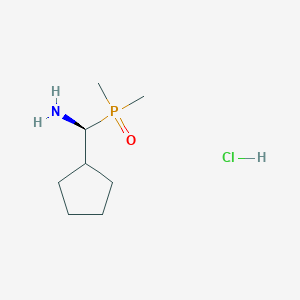
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)
